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molecular formula C11H18N2O B8722014 3-Pyridineethanamine,5-ethyl-2-methoxy-6-methyl-

3-Pyridineethanamine,5-ethyl-2-methoxy-6-methyl-

Cat. No. B8722014
M. Wt: 194.27 g/mol
InChI Key: HNRYDOPJOWUWBO-UHFFFAOYSA-N
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Patent
US05308854

Procedure details

A suspension of 2-methoxy-3-(2-nitroethenyl)-5-ethyl-6-methylpyridine (445 mg, 2.0 mmol) in methanol (10 mL) and 4.7M methanolic hydrogen chloride (2 mL) containing 5% palladium/carbon (110 mg) was hydrogenated at atmospheric pressure over 10-20 hours. The catalyst was filtered off and the solvent evaporated. The residue was made basic with sodium hydroxide solution and the product extracted into methylene chloride, dried, filtered and the solvent evaporated to yield 332 mg of crude oily product. No further purification was performed.
Name
2-methoxy-3-(2-nitroethenyl)-5-ethyl-6-methylpyridine
Quantity
445 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
110 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([CH:9]=[CH:10][N+:11]([O-])=O)=[CH:7][C:6]([CH2:14][CH3:15])=[C:5]([CH3:16])[N:4]=1>CO.Cl.[Pd]>[CH3:1][O:2][C:3]1[C:8]([CH2:9][CH2:10][NH2:11])=[CH:7][C:6]([CH2:14][CH3:15])=[C:5]([CH3:16])[N:4]=1

Inputs

Step One
Name
2-methoxy-3-(2-nitroethenyl)-5-ethyl-6-methylpyridine
Quantity
445 mg
Type
reactant
Smiles
COC1=NC(=C(C=C1C=C[N+](=O)[O-])CC)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
110 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
EXTRACTION
Type
EXTRACTION
Details
the product extracted into methylene chloride
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to yield 332 mg of crude oily product
CUSTOM
Type
CUSTOM
Details
No further purification

Outcomes

Product
Details
Reaction Time
15 (± 5) h
Name
Type
Smiles
COC1=NC(=C(C=C1CCN)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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